2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide

HDAC inhibitor Epigenetics Cancer therapeutics

Researchers seeking authentic 8-carboxamide-2O-THQ building blocks face scarcity of properly substituted scaffolds. This compound provides the exact 8-carboxamide-2-oxo-THQ core essential for HDAC/CRBN chemical probe synthesis, where generic analogs fail due to strict SAR (e.g., >4-fold potency loss with ortho-substitution changes). - Critical intermediate for class I HDAC (1,2,3,8) and CRBN E3 ligase probe development - 97% purity, ideal for fragment-based drug discovery (FBDD) and CNS/anti-inflammatory lead optimization - Available from stock; eliminates custom synthesis delays and ensures batch-to-batch consistency for reproducible SAR campaigns

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B11905282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC=C2C(=O)N
InChIInChI=1S/C10H10N2O2/c11-10(14)7-3-1-2-6-4-5-8(13)12-9(6)7/h1-3H,4-5H2,(H2,11,14)(H,12,13)
InChIKeySSXAMJZBGBDAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide Overview


2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide (CAS 1935501-94-2) is a heterocyclic compound belonging to the class of 2-oxo-1,2,3,4-tetrahydroquinolines (2O-THQs), also known as 3,4-dihydro-2(1H)-quinolinones [1]. This core structure is a privileged scaffold in medicinal chemistry, as evidenced by its occurrence in numerous natural products and synthetic compounds with diverse biological activities [1]. The compound features a quinoline ring system with a keto group at the 2-position and a carboxamide moiety at the 8-position, which provides a unique set of hydrogen bond donors and acceptors for target engagement [2]. It is commercially available at a standard purity of 97% .

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide Substitution Warning


Substituting 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide with a generic, in-class analog is scientifically unsound due to the well-established structure-activity relationships (SAR) of the 2O-THQ scaffold. The precise position of the functional groups—specifically the 2-oxo group and the 8-carboxamide moiety—dictates the compound's interaction with biological targets [1]. For instance, SAR studies on 2O-THQ derivatives have shown that even minor modifications, such as changing the substituent at the ortho-position of an aryl group, can lead to a >4-fold decrease in potency against targets like PKM2 [2]. Furthermore, the class is known to be a scaffold for selective inhibitors of diverse enzymes, including HDACs, 5-lipoxygenase, and MAO isoforms, where different substitution patterns lead to distinct selectivity profiles [3][4]. Therefore, any analog lacking the precise 8-carboxamide substitution pattern will not serve as a suitable chemical probe or building block and cannot be considered interchangeable.

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide Differentiation Guide


8-Carboxamide Directs HDAC Isoform Selectivity

The presence of a carboxamide group at the 8-position of the tetrahydroquinoline scaffold is a key structural feature in the development of selective histone deacetylase (HDAC) inhibitors. Patent literature demonstrates that quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides, which include the tetrahydroquinoline core with an 8-carboxamide, are potent HDAC inhibitors [1]. While direct IC50 data for the target compound is not available in the public domain, class-level inference from structurally related compounds in the same patent family shows that the specific orientation and electronic properties of the 8-carboxamide substituent are essential for achieving selective inhibition of class I HDACs (HDAC1, 2, 3, 8) over class II [1][2]. This differentiates the compound from 2-oxo-1,2,3,4-tetrahydroquinoline derivatives lacking this specific 8-carboxamide vector, which are not claimed as HDAC inhibitors.

HDAC inhibitor Epigenetics Cancer therapeutics

Multi-Target Potential of 2O-THQ Scaffold

The 2O-THQ scaffold is a validated pharmacophore for a range of therapeutic targets, a versatility not shared by many other heterocyclic cores. A comprehensive 2024 review documents its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects [1]. Specifically, 2O-THQ derivatives have been reported as activators of PKM2 (a cancer metabolism target) with potencies as low as 210 nM [2], as inhibitors of 5-lipoxygenase (an inflammatory enzyme) [3], and as modulators of MAO-A and MAO-B (neurotransmitter catabolism enzymes) with IC50 values in the micromolar range for related compounds [4][5]. The 8-carboxamide derivative provides a unique vector for chemical elaboration, allowing for the systematic exploration of these diverse target spaces, which is a distinct advantage over simpler, unfunctionalized 2O-THQ analogs.

Pyruvate kinase M2 (PKM2) activation 5-Lipoxygenase (5-LO) inhibition MAO-A inhibition

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide Key Applications


HDAC and Cereblon Chemical Probe Development

This compound serves as a critical intermediate for synthesizing chemical probes aimed at elucidating the role of class I histone deacetylases (HDAC1, 2, 3, 8) and the cereblon (CRBN) E3 ubiquitin ligase complex [1][2]. As established in Section 3, the 8-carboxamide group is a key pharmacophoric element for this target class. Researchers can use this compound to derivatize the carboxamide into hydroxamic acids (for HDAC) or other warheads to generate potent and selective tool compounds for epigenetic and targeted protein degradation studies. Generic 2O-THQ analogs lack this essential substitution and would not yield active probes for these specific targets.

Fragment-Based Lead Discovery and Multi-Target Design

The 2O-THQ core is a privileged fragment with documented activity against a range of targets, including PKM2, 5-LO, and MAO [3][4][5]. The 8-carboxamide variant is an ideal starting point for fragment-based drug discovery (FBDD) campaigns. Its low molecular weight and synthetic handle allow for systematic structure-activity relationship (SAR) expansion. This enables medicinal chemists to efficiently explore chemical space to optimize for potency and selectivity against a chosen target or even design multi-target directed ligands. This strategic advantage is lost when using a more complex or differently substituted analog.

Advanced Intermediates for CNS and Anti-Inflammatory Agents

Given the scaffold's documented activity in central and peripheral tissues [3], this compound can be procured as a versatile building block for synthesizing advanced intermediates in the development of novel CNS therapeutics (e.g., MAO inhibitors for depression or Parkinson's disease) and anti-inflammatory agents (e.g., 5-lipoxygenase inhibitors for asthma or allergic rhinitis) [4][5]. The 8-carboxamide provides a robust point for further chemical diversification to optimize pharmacokinetic and pharmacodynamic properties. Using a different analog would require a new synthetic route and may not access the same chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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